5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at position 5 with an ethyl group, position 6 with a methyl group, and position 2 with a sulfanyl-linked methylene bridge to a 1,3-oxazole ring. The oxazole moiety is further substituted at position 2 with a 4-methylphenyl group and at position 5 with a methyl group.
Key structural features:
- Pyrimidin-4-ol core: Provides hydrogen-bonding capacity via the hydroxyl group.
- Ethyl and methyl substituents: Enhance lipophilicity, influencing membrane permeability.
- Oxazole ring: Contributes to aromaticity and electronic effects, modulated by the 4-methylphenyl substituent.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-5-15-12(3)20-19(22-17(15)23)25-10-16-13(4)24-18(21-16)14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSNOKQHMUGDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole ring, followed by the introduction of the pyrimidine ring and the various substituents. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Pyrimidine Ring: This step may involve the condensation of a suitable amidine with a β-dicarbonyl compound.
Attachment of Substituents: The various alkyl and aryl groups can be introduced through alkylation and arylation reactions, often using reagents like alkyl halides and aryl boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl boronic acids, and other nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol will depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analog: 5-(2-hydroxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol (F407-0331)
This analog (reported in ) shares the pyrimidin-4-ol and oxazole scaffold but differs in two critical substituents:
Position 5 of the pyrimidine ring : A 2-hydroxyethyl group replaces the ethyl group.
Oxazole phenyl substituent : A 4-methoxyphenyl group replaces the 4-methylphenyl group.
Table 1: Structural and Functional Comparison
Key Research Findings
Solubility and Bioavailability: The 2-hydroxyethyl group in F407-0331 introduces polarity, likely improving aqueous solubility compared to the ethyl group in the target compound. However, this may reduce blood-brain barrier penetration due to increased hydrophilicity .
Reactivity and Stability :
- The target compound’s ethyl and methylphenyl groups may confer greater metabolic stability against oxidative enzymes compared to F407-0331’s hydroxyethyl and methoxyphenyl groups, which are susceptible to phase I metabolism (e.g., hydroxylation or demethylation) .
Biological Activity :
- While direct pharmacological data are unavailable for the target compound, analogs like F407-0331 demonstrate activity in kinase inhibition assays, suggesting that substituent modifications significantly influence target selectivity. The methylphenyl group in the target compound may favor interactions with hydrophobic kinase pockets, whereas the methoxyphenyl in F407-0331 could engage in polar interactions .
Biological Activity
The compound 5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 342.46 g/mol
- CAS Number: Not yet assigned
The compound features a pyrimidine core substituted with an ethyl and methyl group, along with a sulfanyl linkage to an oxazole moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-ethyl-6-methyl derivatives exhibit significant antimicrobial activity. For instance, a study tested various pyrimidine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that certain substitutions enhance their efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Ethyl-6-methyl derivative | E. coli | 32 µg/mL |
| 5-Ethyl-6-methyl derivative | S. aureus | 16 µg/mL |
Anticancer Activity
Preliminary research suggests that the compound may possess anticancer properties. A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF7) at concentrations above 10 µM .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction via caspase activation |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : By disrupting the function of enzymes involved in nucleotide synthesis.
- Modulation of Signal Transduction Pathways : Interference with pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and cell survival .
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage and apoptosis.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a related pyrimidine compound against a panel of resistant bacterial strains in hospitalized patients. The results demonstrated a significant reduction in infection rates when administered alongside standard antibiotic therapy .
Case Study 2: Cancer Treatment
In vitro studies on MCF7 cells treated with the compound showed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation. This suggests potential for development as an adjunct therapy in breast cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
